Ethylidene diacetate

Description

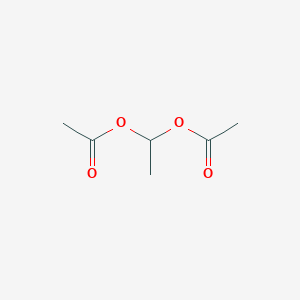

Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKALUBLCWJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ethylidene diacetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027188 | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-10-9, 66455-31-0 | |

| Record name | Ethylidene diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethylidene Diacetate from Acetaldehyde and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidene diacetate, a geminal diacetate, is a valuable chemical intermediate with historical significance as a precursor to vinyl acetate.[1] Its synthesis from the reaction of acetaldehyde and acetic anhydride is a well-established industrial process. This technical guide provides a comprehensive overview of this synthesis, focusing on the core reaction catalyzed by ferric chloride. It details the reaction mechanism, experimental protocols, quantitative data, and safety considerations. The information is presented to be a valuable resource for researchers and professionals in chemical and pharmaceutical development.

Introduction

The synthesis of this compound from acetaldehyde and acetic anhydride is a classic example of the acylation of an aldehyde. The overall reaction is as follows:

CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[1]

This reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a common and effective choice.[1] The product, this compound, is a colorless, low-melting solid that can be thermally decomposed to produce vinyl acetate and acetic acid.[1]

Reaction Mechanism

The synthesis of this compound from acetaldehyde and acetic anhydride in the presence of a Lewis acid catalyst, such as ferric chloride, proceeds through a series of steps involving the activation of the carbonyl group of the aldehyde.

References

An In-depth Technical Guide to Ethylidene Diacetate: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidene diacetate, also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula C₆H₁₀O₄. It is a colorless liquid with a fruity odor, recognized for its role as a key intermediate in various chemical syntheses. Historically, it served as a precursor in the industrial production of vinyl acetate, a monomer essential for the manufacturing of polyvinyl acetate. In the context of pharmaceutical and drug development, understanding the physical and chemical properties of such reactive intermediates is crucial for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and hydrolysis, and methodologies for its analysis.

Physical and Chemical Properties

This compound is a geminal diacetate, characterized by the presence of two acetate groups attached to the same carbon atom. This structure imparts specific reactivity and physical characteristics to the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Fruity | [1][2] |

| Boiling Point | 167–169 °C (at 760 mmHg) | [2] |

| Melting Point | 18.9 °C | [2] |

| Density | 1.07 g/cm³ | [2] |

| Solubility | Soluble in water. | [2] |

| Refractive Index | 1.400 - 1.402 at 20°C |

Chemical Properties

This compound undergoes several key chemical reactions, the most notable of which are its hydrolysis and its role as a precursor to vinyl acetate. It is an ester and thus susceptible to reactions typical of this functional group.

-

Hydrolysis: In the presence of acid catalysts, this compound hydrolyzes to produce acetaldehyde and acetic acid.[3][4] The reaction is reversible and its kinetics have been a subject of study.

-

Precursor to Vinyl Acetate: Historically, a significant industrial application of this compound was its thermal decomposition to yield vinyl acetate and acetic acid.[2]

-

Transesterification: As an ester, it can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are crucial for laboratory-scale preparations and mechanistic studies.

Synthesis of this compound

A primary industrial method for synthesizing this compound involves the reaction of acetaldehyde with acetic anhydride, often in the presence of a catalyst such as ferric chloride.[2]

Reaction:

CH₃CHO + (CH₃CO)₂O → (CH₃COO)₂CHCH₃

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in a fume hood.

-

Reagents:

-

Acetic anhydride

-

Acetaldehyde

-

Catalyst (e.g., anhydrous ferric chloride)

-

-

Procedure:

-

To the round-bottom flask, add acetic anhydride and the catalyst.

-

Cool the flask in an ice bath.

-

Slowly add acetaldehyde from the dropping funnel to the stirred solution of acetic anhydride and catalyst, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period.

-

Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture.

-

The product can be isolated by fractional distillation under reduced pressure.

-

Wash the distilled product with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

A final fractional distillation will yield pure this compound.

-

Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound is a classic example of ester hydrolysis and can be monitored to study reaction kinetics.[3]

Reaction:

(CH₃COO)₂CHCH₃ + H₂O --(H⁺)--> CH₃CHO + 2 CH₃COOH

Experimental Protocol:

-

Apparatus Setup: A temperature-controlled reaction vessel (e.g., a jacketed beaker or a round-bottom flask in a water bath) equipped with a magnetic stirrer.

-

Reagents:

-

This compound

-

Aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) of known concentration.

-

-

Procedure:

-

Equilibrate the aqueous acid solution to the desired reaction temperature in the reaction vessel.

-

Add a known amount of this compound to the acid solution with vigorous stirring to initiate the reaction.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

-

Analysis:

-

Immediately quench the reaction in the aliquot, for example, by neutralizing the acid catalyst with a base.

-

Analyze the quenched mixture to determine the concentration of a reactant or product. The formation of acetaldehyde can be monitored using techniques like GC or through derivatization followed by spectrophotometry.

-

Plot the concentration of the analyte versus time to determine the reaction rate.

-

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound is characteristic. The methine proton (CH) typically appears as a quartet, coupled to the methyl protons of the ethylidene group. The methyl protons of the ethylidene group appear as a doublet. The methyl protons of the two acetate groups are chemically equivalent and appear as a singlet. A representative ¹H NMR spectrum is available for reference.[5]

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Ensure the sample is free of particulate matter.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetate groups, the methine carbon, and the two types of methyl carbons.

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will exhibit strong characteristic absorption bands for the C=O stretching of the ester functional groups (typically around 1740-1760 cm⁻¹) and C-O stretching bands.

-

Sample Preparation: As a liquid, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.[7]

-

Mass Spectrometry (MS):

-

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of this compound. This is particularly useful for confirming its identity in complex mixtures. A representative mass spectrum can be found in spectral databases.[8]

-

Experimental Setup: In a typical GC-MS setup, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact) and detected.

-

Chromatographic Analysis

Gas Chromatography (GC):

-

GC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis or reactions. A Flame Ionization Detector (FID) is commonly used for quantification.

-

Experimental Conditions: A representative GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent). The oven temperature would be programmed to start at a relatively low temperature and ramp up to ensure good separation from any starting materials, byproducts, or solvents. The injector and detector temperatures would be set appropriately higher than the final oven temperature.

-

Mandatory Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Hydrolysis of this compound

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Analytical Workflow for this compound

Caption: General analytical workflow for this compound characterization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 320. Kinetics of the acid-catalysed hydrolysis and decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. This compound(542-10-9) 1H NMR spectrum [chemicalbook.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. agilent.com [agilent.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Ethylidene Diacetate (CAS 542-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidene diacetate (CAS 542-10-9), also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula C6H10O4.[1][2] It is a colorless liquid characterized by a sweet, fruity odor.[1][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role as a versatile intermediate in chemical synthesis. Safety and toxicological data are also presented. The information is intended for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is an acetate ester that is slightly soluble in water and miscible with alcohol.[1][3] It is recognized for its utility as a solvent and as a key intermediate in the production of other valuable organic compounds.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 542-10-9 | [1][2][4] |

| IUPAC Name | Ethane-1,1-diyl diacetate | [2] |

| Synonyms | 1,1-Diacetoxyethane, 1,1-Ethanediol diacetate | [2] |

| Molecular Formula | C6H10O4 | [1][2] |

| Molecular Weight | 146.14 g/mol | [2][5] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Sweet, fruity | [1][3] |

| Density | 1.07 g/cm³ | [2][4] |

| Melting Point | 18.9 °C (66.0 °F; 292.0 K) | [2] |

| Boiling Point | 167–169 °C (333–336 °F; 440–442 K) | [2] |

| Flash Point | 68 °C (154 °F) | [6] |

| Water Solubility | Slightly soluble (4.11 x 10^4 mg/L at 25°C, est.) | [3][7] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Reference |

| 1H NMR | [8] |

| Mass Spectrum (GC) | [9] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common industrial method involves the reaction of acetaldehyde with acetic anhydride.[2][10] Alternative methods starting from methyl acetate or dimethyl ether have also been developed.[11][12][13]

Synthesis from Acetaldehyde and Acetic Anhydride

This is a major industrial route for producing this compound.[2] The reaction is typically catalyzed by a Lewis acid, such as ferric chloride.[2][10]

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

To a stirred solution of acetic anhydride, slowly add acetaldehyde in the presence of a catalytic amount of ferric chloride.

-

The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

The reaction mixture is stirred until completion, which can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the catalyst is neutralized or removed.

-

The product, this compound, is then purified by fractional distillation.

Logical Relationship: Synthesis from Acetaldehyde

Caption: Synthesis of this compound from Acetaldehyde.

Synthesis from Methyl Acetate and/or Dimethyl Ether

An alternative synthesis route involves the carbonylation of methyl acetate or dimethyl ether in the presence of hydrogen.[13] This process utilizes a co-catalyst system, such as molybdenum-nickel or tungsten-nickel, along with an iodide promoter.[11][13]

Experimental Protocol (Based on Patent Literature):

This process is typically carried out under high pressure and temperature in a suitable reactor.

-

A reactor is charged with methyl acetate and/or dimethyl ether, a molybdenum-nickel or tungsten-nickel co-catalyst, an iodide source (e.g., methyl iodide), and an organophosphorus or organonitrogen promoter.[11][13]

-

The reactor is pressurized with a mixture of carbon monoxide and hydrogen.[11]

-

The reaction is heated to a temperature in the range of 50°C to 200°C and maintained for a period of 1 to 20 hours.[12]

-

After the reaction period, the reactor is cooled, and the pressure is released.

-

The product mixture is analyzed, and this compound is separated and purified, typically by distillation.

Chemical Reactions and Applications

This compound is a valuable intermediate due to its specific reactivity. Its primary applications are in the production of other chemicals and as a specialized solvent.[1][4]

Production of Vinyl Acetate

A significant application of this compound is its conversion to vinyl acetate, a key monomer in the production of polymers like polyvinyl acetate (PVA).[2][10] This conversion is achieved through the thermal elimination of acetic acid.[2][10]

Reaction Workflow: Conversion to Vinyl Acetate

Caption: Conversion of this compound to Vinyl Acetate.

Hydrolysis

Under acidic conditions, this compound can be hydrolyzed back to acetaldehyde and acetic anhydride.[10]

Applications in Pharmaceutical and Chemical Industries

This compound serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][14] Its reactivity allows it to be a building block for more complex organic molecules.[14] It is also used in the flavor and fragrance industry to impart a fruity aroma.[4] Additionally, it has been cited for use as an agricultural fungicide.[3]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[6][15] It is considered a combustible liquid and may cause irritation to the eyes, skin, and respiratory tract.[6] Ingestion may lead to gastrointestinal irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area, should be observed when handling this compound.[1][6]

Table 3: Safety and Handling Information

| Parameter | Information | Reference(s) |

| Eye Irritation | May cause irritation, chemical conjunctivitis, and corneal damage. | [6] |

| Skin Irritation | May cause irritation and dermatitis. | [6] |

| Inhalation Hazard | May cause respiratory tract irritation. High concentrations may lead to CNS depression. | [6] |

| Ingestion Hazard | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [6] |

| Handling | Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame. | [6] |

| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes. | [6] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [6] |

| First Aid (Inhalation) | Remove to fresh air. | [6] |

| First Aid (Ingestion) | Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. | [6] |

Potential in Drug Development

Currently, the primary role of this compound in drug development is as a chemical intermediate.[14] There is limited information on its direct biological activity. However, the study of related diacetate-containing compounds provides a rationale for its potential use in prodrug strategies. For instance, 3,4-diacetoxy benzylidene diacetate acts as a prodrug for protocatechualdehyde, which has shown anti-inflammatory effects by inhibiting IL-1 production.[16] This suggests that the diacetate moiety can be used to mask functional groups in a parent drug molecule, potentially improving its stability or pharmacokinetic properties. Further research would be needed to explore the utility of the this compound scaffold in such applications.

Logical Relationship: Potential Prodrug Application

Caption: Hypothetical Prodrug Strategy Using a Diacetate Scaffold.

Conclusion

This compound is a versatile chemical intermediate with well-established roles in industrial chemistry, particularly as a precursor to vinyl acetate. Its straightforward synthesis and specific reactivity make it a valuable compound for organic synthesis. While its direct biological applications are not well-documented, its structure suggests potential for exploration in areas such as prodrug design. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,1-Ethanediol, diacetate (CAS 542-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound, 542-10-9 [thegoodscentscompany.com]

- 8. This compound(542-10-9) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Buy this compound | 542-10-9 [smolecule.com]

- 11. US4323697A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. GB2089805A - Process for preparing this compound - Google Patents [patents.google.com]

- 14. This compound (542-10-9) at Nordmann - nordmann.global [nordmann.global]

- 15. fishersci.com [fishersci.com]

- 16. Effect of a benzylidene derivative, a novel antirheumatic agent, on IL-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethylidene Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethylidene diacetate, a key organic compound. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations to aid in structural elucidation and analysis.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Quartet (q) | 1H | CH |

| ~2.0 | Singlet (s) | 6H | 2 x CH₃ (acetate) |

| ~1.4 | Doublet (d) | 3H | CH₃ (ethylidene) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum shows four signals, confirming the presence of four unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester carbonyl) |

| ~95 | CH (acetal) |

| ~21 | CH₃ (acetate) |

| ~20 | CH₃ (ethylidene) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1370 | Medium | C-H bend (methyl) |

| ~2980 | Medium | C-H stretch (alkane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the molecule.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 103 | High | [M - OCCH₃]⁺ |

| 87 | High | [M - COOCH₃]⁺ |

| 43 | Base Peak | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.

-

Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used as an internal reference.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As this compound is a liquid, the spectrum is typically acquired using the neat liquid. A single drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Instrumentation: A standard FT-IR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment is recorded prior to the sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway for this compound.

Caption: Molecular structure of this compound.

Caption: Proposed EI-MS fragmentation pathway of this compound.

Solubility Profile of Ethylidene Diacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidene diacetate, a colorless liquid with the formula (CH₃CO₂)₂CHCH₃, is a compound of interest in various chemical syntheses and applications.[1] Its efficacy and utility in these contexts are often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a general experimental protocol for solubility determination, and offers a theoretical framework for predicting solubility.

Qualitative Solubility Overview

Quantitative Solubility Data

Despite extensive literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents such as ethanol, methanol, acetone, diethyl ether, and ethyl acetate is not publicly documented. However, solubility can be predicted and understood through theoretical models such as Hansen Solubility Parameters.

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a method for predicting the solubility of a material in a given solvent. The principle is that "like dissolves like," where the HSP of the solute and solvent are compared. A smaller difference between the parameters of the solute and the solvent indicates a higher likelihood of dissolution.

The Hansen Solubility Parameters for this compound are:

-

δD (Dispersion): 16.61 MPa½

-

δP (Polar): 6.02 MPa½

-

δH (Hydrogen Bonding): 8.31 MPa½

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molar Mass | 146.14 g/mol | [4] |

| Density | 1.07 g/cm³ | [1] |

| Melting Point | 18.9 °C | [1] |

| Boiling Point | 167–169 °C | [1] |

Experimental Protocol for Solubility Determination

The following is a general methodology for determining the solubility of a compound like this compound in an organic solvent. This synthetic method relies on the visual or instrumental determination of the point at which a solid solute completely dissolves in a solvent upon heating.

Materials

-

This compound

-

Selected organic solvent (e.g., ethanol, acetone)

-

Sealed, transparent vessel (e.g., glass ampoule or specialized solubility apparatus)

-

Magnetic stirrer and stir bar

-

Controlled temperature bath with a precise thermometer

-

Light source and detector for turbidity measurement (optional, for higher precision)

-

Analytical balance

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the transparent vessel. The composition should be known with high accuracy.

-

Sealing the Vessel: Securely seal the vessel to prevent solvent evaporation, especially when heating.

-

Initial Observation: Place the vessel in the temperature bath at room temperature. The mixture will likely be a biphasic system (solid and liquid) or a turbid solution.

-

Heating and Stirring: Begin stirring the mixture vigorously. Gradually increase the temperature of the bath at a slow, controlled rate (e.g., 0.5 K/min).

-

Determining the Dissolution Point: Continuously observe the solution. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. For more precise measurements, a light beam can be passed through the sample, and the disappearance of turbidity can be detected instrumentally.

-

Repeatability: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethylidene diacetate (CAS No. 542-10-9), also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula CH₃CH(OCOCH₃)₂. Historically, it has been a significant intermediate in the chemical industry, particularly as a precursor to vinyl acetate. Understanding its thermal stability and decomposition pathways is crucial for safe handling, storage, and optimization of synthetic processes in which it is a reactant or intermediate. This guide synthesizes the available scientific literature to provide a detailed technical overview of its thermal behavior.

Thermal Decomposition Pathways

The thermal decomposition of this compound primarily proceeds through two competitive, unimolecular, gas-phase reactions. The predominant pathway is influenced by the specific thermal conditions.

Decomposition to Acetaldehyde and Acetic Anhydride

In the temperature range of 200°C to 300°C, this compound undergoes a homogeneous, first-order decomposition in the vapor state to yield acetaldehyde and acetic anhydride. This reaction is a key consideration in processes where the formation of these products is desired or needs to be avoided.

Thermal Elimination to Vinyl Acetate and Acetic Acid

An alternative thermal decomposition pathway for this compound is the elimination of acetic acid to form vinyl acetate. Vinyl acetate is a valuable monomer in the production of various polymers. This reaction is of significant industrial relevance.

The following diagram illustrates the two primary thermal decomposition pathways of this compound.

An In-depth Technical Guide to Ethylidene Diacetate: History, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidene diacetate, a key organic compound, has played a significant, albeit often intermediate, role in the landscape of industrial organic synthesis. This technical guide provides a comprehensive overview of the history, discovery, and various synthetic pathways of this compound. It offers a detailed examination of experimental protocols for its preparation, presents a consolidated summary of its quantitative physicochemical and spectroscopic data, and illustrates its primary synthesis route through a detailed diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or utilize this versatile molecule in their work.

History and Discovery

The history of this compound is intrinsically linked to the development of vinyl acetate, a crucial monomer in the production of polymers and resins. While a definitive first synthesis by a single individual is not clearly documented in readily available historical records, its preparation emerged from the broader exploration of acetaldehyde and acetic anhydride chemistry in the early to mid-20th century.

Early investigations into the production of vinyl acetate from acetylene and acetic acid, such as the work of Erich Rabald at C. F. Böhringer & Söhne in 1935, proceeded through an this compound intermediate. Later, in 1958, Shelby P. Sharp and Alfred Steitz, Jr., at Pan American Petroleum, explicitly detailed a process where acetaldehyde and acetic anhydride were reacted to form this compound, which was then converted to vinyl acetate.[1] This established its role as a significant intermediate in one of the major industrial routes to this important monomer.

Over the years, various other synthetic approaches have been developed and patented, reflecting its industrial relevance. These alternative routes, including the hydrogenation of acetic anhydride and the carbonylation of methyl acetate or dimethyl ether, underscore the continued interest in efficient methods for producing this compound, driven by its utility as a precursor to vinyl acetate and other chemical products.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is crucial for its application in research and industry. The following table summarizes key physical properties and spectroscopic characteristics.

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molar Mass | 146.14 g/mol |

| Appearance | Colorless liquid |

| Density | 1.07 g/cm³ |

| Melting Point | 18.9 °C |

| Boiling Point | 167–169 °C at 760 mmHg |

| Solubility in Water | Slightly soluble |

| ¹H NMR | See detailed spectrum for chemical shifts and coupling constants. |

| ¹³C NMR | See detailed spectrum for chemical shifts. |

| Infrared (IR) | Characteristic ester carbonyl (C=O) stretch around 1740-1760 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 146, with characteristic fragmentation. |

Note: Spectroscopic data can be found in various chemical databases. Specific peak values may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common industrial method and a patented alternative are detailed below.

Synthesis from Acetaldehyde and Acetic Anhydride

This is a major industrial route for the production of this compound.[2]

Reaction:

CH₃CHO + (CH₃CO)₂O → (CH₃COO)₂CHCH₃

Catalyst: Typically a Lewis acid, such as ferric chloride (FeCl₃).

General Procedure:

-

Acetaldehyde and acetic anhydride are charged into a suitable reactor.

-

A catalytic amount of ferric chloride is added to the reaction mixture.

-

The reaction is typically carried out at a controlled temperature, often with cooling to manage the exothermic nature of the reaction.

-

The reaction progress is monitored by techniques such as gas chromatography (GC).

-

Upon completion, the catalyst is neutralized or removed.

-

The crude this compound is then purified by distillation.

Specific conditions such as reactant ratios, catalyst loading, temperature, and pressure are often proprietary and optimized for industrial-scale production.

Synthesis from Dimethyl Ether and Syngas

This patented method provides an alternative route from different starting materials.

Reaction:

2 (CH₃)₂O + 4 CO + H₂ → (CH₃COO)₂CHCH₃ + other products

Catalyst System: A rhodium-based catalyst (e.g., RhI₃) with co-catalysts such as methyl iodide and lithium iodide.[3]

Experimental Conditions from a Batch Autoclave Study: [3]

-

Temperature: 180 °C

-

Dimethyl Ether (DME) amount: 0.05 mol

-

Carbon Monoxide (CO) partial pressure: 2.2 MPa

-

Hydrogen (H₂) partial pressure: 2.2 MPa

-

Reaction Time: 8 hours

Results: [3]

-

DME Conversion: 60.00%

-

This compound Selectivity: 68.56%

-

Methyl Acetate Selectivity: 31.43%

Synthesis Pathway Diagram

The following diagram illustrates the primary industrial synthesis route of this compound from acetaldehyde and acetic anhydride.

Caption: Primary synthesis of this compound.

Logical Relationship of Synthesis and Application

The following diagram outlines the logical progression from the synthesis of this compound to its main application as a precursor for vinyl acetate.

Caption: Synthesis to application workflow.

Conclusion

This compound, while often viewed as an intermediate, is a compound with a rich history tied to the advancement of polymer chemistry. Understanding its synthesis and properties is essential for chemists and engineers working in related fields. This guide has provided a detailed overview of its historical context, key physicochemical data, and various synthetic methodologies. The presented information, including detailed experimental conditions and illustrative diagrams, serves as a robust resource for professionals in research and development. As the chemical industry continues to evolve, the knowledge of such fundamental building blocks remains a cornerstone of innovation.

References

A Methodological Guide to the Theoretical Conformational Analysis of Ethylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional conformation of a molecule is critical to its function and reactivity. For molecules with rotatable bonds, such as ethylidene diacetate, a thorough understanding of the conformational landscape is essential for applications in drug design, materials science, and chemical synthesis. This technical guide outlines a comprehensive approach to the theoretical determination of the conformational preferences of this compound. Due to a lack of publicly available experimental data on the specific conformations of this molecule, this document serves as a methodological whitepaper, presenting the established computational and experimental protocols that would be employed in such an analysis. Hypothetical data is used for illustrative purposes to demonstrate data presentation and visualization.

Introduction to this compound Conformation

This compound ((CH₃CO₂)₂CHCH₃) is a geminal diacetate with several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformers.[1][2][3][4] The key dihedral angles that define the overall conformation involve the rotation around the C-O bonds of the acetate groups and the C-C bond of the ethylidene moiety. Identifying the low-energy conformers and the rotational barriers between them is crucial for understanding the molecule's behavior.

The primary rotations determining the conformational landscape are around the two C-O bonds linking the acetate groups to the central methine carbon. Let us define the two key dihedral angles as:

-

τ₁ (O1-C1-O2-C2): Rotation around the first ester C-O bond.

-

τ₂ (O3-C1-O4-C4): Rotation around the second ester C-O bond.

Computational Protocols for Conformational Analysis

A robust computational approach is essential for mapping the potential energy surface of this compound. This typically involves a multi-step process from initial conformer generation to high-level energy refinement.

Conformer Generation and Initial Screening

The first step is to generate a diverse set of possible conformations. This can be achieved using molecular mechanics-based systematic or stochastic search algorithms as implemented in software packages like Omega, or the conformer search workflows available in platforms like Rowan. A low-level, computationally inexpensive method such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) is suitable for this initial exploration to identify a broad range of potential minima.

Geometry Optimization and Energy Calculation

The geometries of the initial set of conformers are then optimized using quantum mechanical methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.[4]

-

Methodology:

-

Functional: A popular choice is the B3LYP functional, often with dispersion corrections (e.g., B3LYP-D3), as dispersion forces can be important in determining conformational preferences.[5] Other well-regarded functionals include M06-2X and ωB97X-D.[4]

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for initial optimizations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or a Dunning-style basis set (e.g., cc-pVTZ) is recommended.[6]

-

Solvation Model: To simulate a solution-phase environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

-

Calculation of Rotational Energy Barriers

To determine the energy barriers for interconversion between stable conformers, a relaxed potential energy surface (PES) scan is performed. This involves systematically varying a chosen dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometric parameters to relax at each step.[7][8] The transition states can be precisely located from the maxima on the PES and further refined using transition state search algorithms.

Software

A variety of software packages are available for these calculations, including:

Hypothetical Quantitative Data

The following tables present hypothetical data for the conformational analysis of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase. This data is for illustrative purposes only.

Table 1: Key Dihedral Angles and Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle τ₁ (°) | Dihedral Angle τ₂ (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A (Global Minimum) | 0 | 0 | 0.00 | 73.4 |

| B | 0 | 180 | 0.85 | 16.1 |

| C | 180 | 180 | 1.20 | 8.8 |

| D | 90 | 90 | 2.50 | 1.7 |

Table 2: Hypothetical Rotational Barriers for Interconversion of this compound Conformers

| Transition | Initial Conformer | Final Conformer | Rotational Barrier (kcal/mol) |

| A → B | A | B | 3.5 |

| B → C | B | C | 4.2 |

| A → D | A | D | 5.1 |

Experimental Protocols for Validation

Theoretical calculations should ideally be validated by experimental data. NMR spectroscopy is a powerful technique for studying conformational equilibria in solution.[9][10]

NMR Spectroscopy

-

¹H and ¹³C NMR: At room temperature, if the rotational barriers are low, the observed NMR spectra will be an average of the contributing conformers. By measuring spectra at low temperatures, it may be possible to slow the interconversion sufficiently to observe distinct signals for each major conformer.[10]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which can be used to determine their spatial proximity and thus infer the dominant conformation.

-

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide information about the average conformation.

Visualization of Conformational Analysis Workflow and Results

Visual diagrams are essential for understanding the relationships between different stages of the analysis and the resulting conformational landscape.

Conclusion

References

- 1. eyesopen.com [eyesopen.com]

- 2. Conformational Study of Esters and Related Compounds - Eric Noe [grantome.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 5. comporgchem.com [comporgchem.com]

- 6. mdpi.com [mdpi.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. auremn.org.br [auremn.org.br]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Ethylidene Diacetate as an Acetylating Agent in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidene diacetate, also known as 1,1-diacetoxyethane, is an organic compound with the chemical formula (CH₃CO₂)₂CHCH₃.[1] While its primary industrial application has been as a precursor to vinyl acetate, its structure, featuring two acetyl groups attached to a single carbon atom, suggests its potential as an acetylating agent in organic synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in the acetylation of alcohols and amines, key transformations in pharmaceutical and chemical research. Although not a conventional acetylating agent, its reactivity can be harnessed under specific conditions, offering a potential alternative to more common reagents like acetic anhydride and acetyl chloride.

Chemical Properties and Reactivity

This compound can be synthesized by the reaction of acetaldehyde and acetic anhydride.[1] Its reactivity as an acetylating agent stems from the susceptibility of the ester linkages to nucleophilic attack by alcohols and amines. These reactions, known as transesterification and aminolysis respectively, result in the transfer of an acetyl group to the nucleophile.

Application in the Acetylation of Alcohols (Transesterification)

The acetylation of alcohols to form esters is a fundamental transformation in organic synthesis, often employed to protect hydroxyl groups or to synthesize active pharmaceutical ingredients. This compound can serve as an acetyl donor in a transesterification reaction, typically catalyzed by an acid or a base.

General Reaction Scheme:

R-OH + (CH₃CO₂)₂CHCH₃ ⇌ R-OCOCH₃ + CH₃CHO + CH₃COOH

Experimental Protocol: Acid-Catalyzed Acetylation of a Primary Alcohol

Objective: To acetylate benzyl alcohol using this compound under acidic catalysis.

Materials:

-

Benzyl alcohol

-

This compound

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Anhydrous toluene or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl alcohol (1.0 eq), this compound (1.2 eq), and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure benzyl acetate.

Hypothetical Data for Alcohol Acetylation

The following table presents hypothetical data for the acetylation of various alcohols with this compound to illustrate expected outcomes.

| Entry | Alcohol Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | p-TsOH (5) | Toluene | 110 | 6 | 85 |

| 2 | Cyclohexanol | H₂SO₄ (cat.) | Neat | 80 | 8 | 78 |

| 3 | 1-Octanol | NaOAc (10) | Neat | 120 | 12 | 70 |

| 4 | Phenol | Sc(OTf)₃ (2) | Acetonitrile | 80 | 10 | 65 |

Application in the Acetylation of Amines (Aminolysis)

The acetylation of amines to form amides is a critical reaction in peptide synthesis and the preparation of numerous drug molecules. This compound can acetylate primary and secondary amines through an aminolysis reaction.

General Reaction Scheme:

R-NH₂ + (CH₃CO₂)₂CHCH₃ → R-NHCOCH₃ + CH₃CHO + CH₃COOH

Experimental Protocol: Acetylation of a Primary Amine

Objective: To acetylate benzylamine using this compound.

Materials:

-

Benzylamine

-

This compound

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (optional, as a base)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

-

Add this compound (1.2 eq) to the solution. For less reactive amines, a non-nucleophilic base like triethylamine (1.1 eq) can be added.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, wash the mixture with 1 M HCl to remove unreacted amine and any base.

-

Subsequently, wash with saturated sodium bicarbonate solution to remove any acetic acid byproduct.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude amide.

-

Recrystallize or purify by column chromatography to obtain the pure N-benzylacetamide.

Hypothetical Data for Amine Acetylation

The following table presents hypothetical data for the acetylation of various amines with this compound.

| Entry | Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | None | DCM | 25 | 4 | 90 |

| 2 | Aniline | Et₃N (1.1) | THF | 50 | 12 | 75 |

| 3 | Diethylamine | None | Neat | 25 | 6 | 82 |

| 4 | Morpholine | None | DCM | 25 | 5 | 88 |

Enzymatic Acetylation: A Potential Green Alternative

While chemical catalysis is effective, enzymatic methods offer advantages in terms of selectivity and milder reaction conditions. Lipases, for instance, are known to catalyze transesterification reactions and could potentially be employed for the acetylation of alcohols using this compound as the acetyl donor. This remains a largely unexplored area with potential for developing greener synthetic routes.

Hypothetical Experimental Workflow for Enzymatic Acetylation

Caption: Hypothetical workflow for enzymatic acetylation.

Reaction Mechanisms

The acetylation reactions using this compound proceed through nucleophilic acyl substitution mechanisms.

Transesterification Mechanism (Alcohol Acetylation)

Caption: Transesterification mechanism for alcohol acetylation.

Aminolysis Mechanism (Amine Acetylation)

Caption: Aminolysis mechanism for amine acetylation.

Conclusion

This compound presents a theoretically viable, yet underutilized, option as an acetylating agent in organic synthesis. The protocols and data presented herein, while based on established chemical principles, are intended to serve as a starting point for further investigation and optimization. Its potential application in enzymatic reactions, in particular, could offer a promising avenue for the development of sustainable and selective acetylation methodologies. Researchers and drug development professionals are encouraged to explore the utility of this reagent in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Ethylidene Diacetate in Vinyl Acetate Production

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vinyl acetate monomer (VAM) is a critical industrial chemical and the precursor to polyvinyl acetate (PVAc) and other essential polymers. While the dominant modern production route involves the oxidative acetoxylation of ethylene, an alternative and historically significant method proceeds via the formation and subsequent cracking of an intermediate, ethylidene diacetate (EDA). This document provides a detailed overview of the EDA route to VAM, including the underlying chemical principles, experimental protocols for its synthesis and decomposition, and relevant process data. The process is notable as it can be part of an integrated system starting from raw materials like acetic acid, methanol, or syngas.[1][2]

Introduction: The Intermediate Role of this compound

The production of vinyl acetate from this compound is a two-step process. First, this compound is synthesized, typically from the reaction of acetaldehyde and acetic anhydride.[2][3] In the second, crucial step, the EDA is thermally decomposed, or "cracked," in the presence of an acid catalyst to yield vinyl acetate and acetic acid.[4][5]

The overall reaction scheme is as follows:

-

Formation of this compound (EDA): CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃

-

Thermal Decomposition (Cracking) of EDA: (CH₃CO₂)₂CHCH₃ → CH₃CO₂CH=CH₂ + CH₃CO₂H

This route offers an alternative to the direct reaction of ethylene or acetylene with acetic acid.[6][7] The acetic acid co-produced during the cracking step can be recycled and reused in other parts of an integrated chemical process, for example, to produce acetic anhydride.[8][9]

Chemical Pathway and Logic

The process begins with the formation of EDA, which serves as a stable intermediate. This intermediate is then subjected to a catalyzed elimination reaction (cracking) to form the desired vinyl acetate monomer and a molecule of acetic acid. The diagram below illustrates this chemical transformation.

Caption: Chemical pathway from acetaldehyde and acetic anhydride to vinyl acetate via the this compound intermediate.

Quantitative Data and Process Parameters

The efficiency of the EDA cracking process is highly dependent on reaction conditions such as temperature, pressure, and the choice of catalyst. The following tables summarize key quantitative data derived from patent literature for the production of VAM via reactive distillation of EDA.

Table 1: Catalyst Systems for EDA Cracking

| Catalyst Type | Specific Example | Concentration / Loading | Reference |

|---|---|---|---|

| Sulfonic Acids | Benzenesulfonic Acid | 7.000 kmol/hr (in feed) | [10] |

| Sulfonic Acids | Sulfuric Acid | 100 mmol/L | [5] |

| Modified Ion Exchange Resin | Macroporous styrene cation exchange resin modified with Aluminum Trichloride | 0.1 wt% to 3.0 wt% AlCl₃ |[11] |

Table 2: Operational Parameters for EDA Cracking via Reactive Distillation

| Parameter | Embodiment 1 | Embodiment 3 | Reference |

|---|---|---|---|

| Feed Rates | [10] | ||

| This compound (EDA) | 144.450 kmol/hr | 229.665 kmol/hr | |

| Benzenesulfonic Acid | 7.000 kmol/hr | 18.000 kmol/hr | |

| Tower Conditions | |||

| Operating Pressure | 2 bar | 4 bar | |

| Feed Temperature | 143 °C | 100 °C | |

| Tower Top Temperature | 94.56 °C | 120.50 °C | |

| Tower Bottom Temperature | 162.93 °C | 188.9 °C | |

| Process Control | |||

| Reflux Ratio | 1.9 | 1.8 | |

| Reaction Residence Time | 30 min | 30 min | |

| Output |

| VAM Purity (at tower top) | 99.97% (mass fraction) | 99.98% (mass fraction) | |

Experimental Protocols

Protocol 1: General Batch Process for EDA Cracking

This protocol describes a general laboratory-scale procedure for the thermal decomposition of this compound.

Materials:

-

This compound (EDA)

-

Acid catalyst (e.g., sulfuric acid or an aromatic sulfonic acid like p-toluenesulfonic acid)[12]

-

Acetic anhydride (optional, may be present in the reaction mixture)[5]

-

Three-neck round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Distillation head and receiving flask

-

Thermometer

Procedure:

-

Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, thermometer, and a distillation apparatus (condenser, distillation head, receiving flask).

-

Charging the Reactor: Charge the flask with this compound and the selected acid catalyst. A typical catalyst concentration is in the range of 100 mmol/L.[5]

-

Heating and Reaction: Heat the mixture to the target reaction temperature, typically between 100°C and 140°C, under constant stirring.[5]

-

Product Collection: The products of the reaction, vinyl acetate and acetic acid, are more volatile than the EDA reactant. As they are formed, they will vaporize. The vapor is passed through the condenser and collected in the receiving flask.

-

Reaction Monitoring: Monitor the reaction progress by analyzing samples from the receiving flask using gas chromatography (GC) to determine the concentration of vinyl acetate, acetic acid, and any unreacted starting materials or byproducts.

-

Purification: The collected distillate, containing VAM and acetic acid, can be further purified by fractional distillation to separate the vinyl acetate from the acetic acid.

Protocol 2: Continuous Production via Reactive Distillation

This protocol outlines a continuous process for producing high-purity vinyl acetate by combining the chemical reaction and product separation into a single unit operation.

Apparatus:

-

Reactive distillation column consisting of a rectifying section and a stripping section.

-

Feed pumps for EDA, catalyst, and acetic anhydride.

-

Reboiler and condenser.

-

Control system for temperature, pressure, and reflux ratio.

-

Downstream separation train (e.g., a second distillation column for acetic acid purification).

Procedure:

-

Feed Preparation: Prepare a feed stream by mixing the this compound raw material with the acid catalyst (e.g., benzenesulfonic acid) and acetic anhydride.[10]

-

Column Operation:

-

Preheat the feed mixture to the specified temperature (e.g., 100-143°C).[10]

-

Introduce the feed into the reactive distillation column at the appropriate tray (e.g., above the 10th tray).[10]

-

Maintain the column at the target operating pressure (e.g., 2-4 bar).[10]

-

Control the reboiler and condenser to maintain the desired temperature profile (e.g., top temperature of 95-121°C, bottom temperature of 163-189°C).[10]

-

-

Product and Byproduct Removal:

-

Top Product: High-purity vinyl acetate is continuously withdrawn as a vapor from the top of the column, condensed, and collected. A specific reflux ratio (e.g., 1.8-1.9) is maintained to ensure purity.[10]

-

Bottom Product: A mixture containing unreacted EDA, acetic acid, acetic anhydride, the catalyst, and heavier byproducts is extracted from the bottom of the tower.[10]

-

-

Downstream Processing:

-

The bottom stream is fed into a second separation tower (acetic acid separation tower).

-

Acetic acid is extracted from the top of this second tower for recycling.

-

The remaining bottom stream, containing the catalyst, acetic anhydride, and unreacted EDA, can be recycled back to the reactive distillation column.[10]

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the continuous reactive distillation process for producing vinyl acetate from this compound.

Caption: Workflow for the continuous production and purification of vinyl acetate using reactive distillation.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetaldehyde - Wikipedia [en.wikipedia.org]

- 4. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 5. EP0348309A1 - Process for the preparation of vinyl acetate - Google Patents [patents.google.com]

- 6. acs.org [acs.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. EP0946491B1 - Process for the preparation of vinyl acetate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Method and device for preparing vinyl acetate through reactive distillation - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104788312A - Method for preparing vinyl acetate from this compound through pyrolysis - Google Patents [patents.google.com]

- 12. US8178715B2 - Integrated process for the production of vinyl acetate from acetic acid via acetaldehyde - Google Patents [patents.google.com]

Application Note: Experimental Protocol for the Laboratory Synthesis of Ethylidene Diacetate

Abstract

This document provides a detailed experimental protocol for the synthesis of ethylidene diacetate (ethane-1,1-diyl diacetate) in a laboratory setting. The primary method described is the ferric chloride-catalyzed reaction of acetaldehyde with acetic anhydride.[1] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The application note includes a step-by-step methodology, tables of quantitative data, safety precautions, and visualizations of the experimental workflow and reaction pathway.

Introduction

This compound, with the chemical formula (CH₃CO₂)₂CHCH₃, is a colorless, low-melting solid organic compound.[1] Historically, it has been a significant precursor in the industrial production of vinyl acetate, a key monomer for various polymers.[1] The synthesis of this compound can be achieved through several routes, including the carbonylation of methyl acetate or dimethyl ether, or the reaction of acetic anhydride with hydrogen. However, a common and accessible laboratory method involves the direct reaction of acetaldehyde with acetic anhydride.[2] This protocol details this latter method, utilizing ferric chloride as a catalyst.

Experimental Protocol: Synthesis from Acetaldehyde and Acetic Anhydride

This section outlines the materials, equipment, and step-by-step procedure for the synthesis of this compound.

2.1. Reaction Scheme

CH₃CHO + (CH₃CO)₂O --(FeCl₃)--> (CH₃CO₂)₂CHCH₃

2.2. Materials and Equipment

-

Reagents:

-

Acetaldehyde (CH₃CHO)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for fractional distillation)

-

Standard laboratory glassware

-

2.3. Procedure

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acetic anhydride.

-

Place the flask in an ice bath on a magnetic stirrer.

-

-

Addition of Reagents:

-

To the flask, add acetic anhydride (e.g., 1.0 mol).

-

Add a catalytic amount of anhydrous ferric chloride (e.g., 0.01 mol).

-

Begin stirring the mixture.

-

Slowly add acetaldehyde (e.g., 1.0 mol) dropwise from the dropping funnel into the stirred mixture. Maintain the temperature of the reaction mixture below 10°C during the addition to control the exothermic reaction.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 40-50°C using a heating mantle and maintain this temperature for approximately 2-3 hours with continuous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC analysis if standards are available).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

Saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases) to neutralize any remaining acid.

-

Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Remove the solvent (diethyl ether) using a rotary evaporator.

-

The crude product is then purified by fractional distillation under reduced pressure. The boiling point of this compound is 167-169°C at atmospheric pressure.[1]

-

Data Presentation

Quantitative data for this compound and the described synthesis are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | Ethane-1,1-diyl diacetate |

| CAS Number | 542-10-9 |

| Molecular Formula | C₆H₁₀O₄ |

| Molar Mass | 146.14 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Density | 1.07 g/cm³ |

| Melting Point | 18.9 °C |

| Boiling Point | 167–169 °C |

(Data sourced from[1])

Table 2: Reaction Parameters and Expected Results

| Parameter | Value / Description |

| Reactants | Acetaldehyde, Acetic Anhydride |

| Molar Ratio | ~1:1 (Acetaldehyde:Acetic Anhydride) |

| Catalyst | Anhydrous Ferric Chloride (FeCl₃) |

| Catalyst Loading | ~1 mol% relative to the limiting reagent |

| Reaction Temperature | 0-10°C (addition), then 40-50°C (reaction) |

| Reaction Time | 2-3 hours |

| Expected Yield | 60-70% (Estimated based on similar acylation reactions) |

| Purity (post-distillation) | >98% (Typical for distillation) |

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Assignment |

| ¹H NMR (CDCl₃) | δ 6.85 (q, 1H, -CH-), δ 2.07 (s, 6H, 2 x -COCH₃), δ 1.45 (d, 3H, -CHCH₃) |

| ¹³C NMR (CDCl₃) | δ 168.5 (C=O), δ 89.5 (-CH-), δ 21.0 (-COCH₃), δ 20.5 (-CHCH₃) |

| IR (neat) | ~1750 cm⁻¹ (C=O stretch, ester), ~1240 cm⁻¹ (C-O stretch, ester) |

(NMR data is predicted based on standard chemical shift values and may vary slightly.[3])

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Workflow for the synthesis of this compound.

4.2. Reaction Logic

Caption: Catalytic cycle for this compound synthesis.

Safety Precautions

-

General: Perform the experiment in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Acetaldehyde: Is highly flammable and has a low boiling point (20.2°C). It is also an irritant and a potential carcinogen. Handle with care and keep away from ignition sources.

-

Acetic Anhydride: Is corrosive and a lachrymator (causes tearing). It reacts with water, so handle it in a dry environment.

-

Ferric Chloride: Is corrosive and hygroscopic. Avoid contact with skin and eyes.

-

Diethyl Ether: Is extremely flammable. Ensure there are no open flames or spark sources nearby during its use.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

Application Notes and Protocols for the Quantification of Ethylidene Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidene diacetate is a geminal diacetate that serves as a key intermediate in various chemical syntheses, including the production of vinyl acetate. Its accurate quantification is crucial for process monitoring, quality control, and stability studies in research and pharmaceutical development. This document provides detailed analytical methods for the quantitative determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. The GC-FID method offers high sensitivity and a wide linear range for the quantification of this compound.

Experimental Protocol: GC-FID Method